(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-4-one
説明
The compound “(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-4-one” is a structurally complex imidazolidinone derivative. Its core structure features a 2-sulfanylidene-imidazolidin-4-one scaffold, substituted with a benzodioxolylmethylidene group at position 5 and a piperazine moiety linked to a 3-(trifluoromethyl)phenyl group at position 3. The (5E) configuration indicates the stereochemistry of the methylidene double bond.
The benzodioxole (methylenedioxy) group is known for enhancing metabolic stability in medicinal chemistry, while the trifluoromethyl group contributes to lipophilicity and bioavailability.
特性
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]imidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3S/c24-23(25,26)16-2-1-3-17(12-16)29-8-6-28(7-9-29)13-30-21(31)18(27-22(30)34)10-15-4-5-19-20(11-15)33-14-32-19/h1-5,10-12H,6-9,13-14H2,(H,27,34)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNGGWWXMCTCR-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the benzodioxole moiety: This step involves the condensation of the imidazolidinone intermediate with a benzodioxole derivative, often under dehydrating conditions.
Addition of the piperazine moiety: The final step involves the nucleophilic substitution of the imidazolidinone intermediate with a piperazine derivative, typically in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Due to its potential bioactivity, it may be investigated as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic activity, binding to receptor sites, or altering the conformation of target proteins.
類似化合物との比較
Comparison with Similar Compounds
Structurally analogous compounds share the 2-sulfanylidene-imidazolidinone or related heterocyclic cores but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison based on available evidence:
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
*Calculated based on molecular formula.
Key Findings:
Substituent Impact on Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the dimethylamino group in (logP ~2.1), which may enhance membrane permeability in drug delivery . The benzodioxole group offers metabolic resistance to oxidative degradation, unlike the triazole in , which may engage in hydrogen bonding .
Structural Flexibility vs. In contrast, the rigid pyrazole and thiazolidinone core in may favor selective interactions with planar binding sites .
The hydrate form in improves stability under aqueous conditions, a feature absent in the anhydrous target compound .
Synthetic Accessibility :
- The triazole and pyrazole substituents in and are synthetically modular, allowing for combinatorial diversification. The piperazine and benzodioxole groups in the target compound require multi-step functionalization, complicating synthesis .
Research Implications
The structural variations highlighted above underscore the importance of substituent selection in tuning pharmacokinetic and pharmacodynamic profiles. For instance:
- The trifluoromethyl group in the target compound may confer superior blood-brain barrier penetration compared to the dimethylamino group in , making it a candidate for CNS-targeted therapies.
- The piperazine moiety could enable interactions with serotonin or dopamine receptors, whereas the thiazolidinone core in might favor kinase inhibition .
Further studies on solubility, stability, and receptor-binding assays are needed to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of benzodioxolylmethylidene precursors with piperazine derivatives. Optimization requires:
- Temperature control : Maintain 60–80°C during imine formation to avoid side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for intermediates requiring stability .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
- Key Reference : Multi-step protocols from structurally analogous thiazolidinones and imidazolidinones .
Q. Which analytical techniques are critical for confirming molecular structure and purity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzodioxole protons at δ 6.8–7.2 ppm) and confirms stereochemistry .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 550.2) .
Q. What functional groups dominate the compound’s reactivity?
- Methodological Answer :
- Benzodioxole : Participates in electrophilic substitutions; monitor via UV-Vis at λ 280–320 nm .
- Piperazine moiety : Susceptible to alkylation; optimize pH (7–9) during derivatization .
- Sulfanylidene group : Reacts with electrophiles (e.g., alkyl halides) under inert atmospheres .
Advanced Research Questions
Q. How can computational methods predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to assess binding affinities. Validate with MD simulations (GROMACS) .
- DFT calculations : B3LYP/6-31G* basis sets predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Reference : Studies on analogous thiazolidinones demonstrate correlation between computed and experimental IC₅₀ values .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Dynamic NMR : Resolve tautomerism in sulfanylidene groups by analyzing temperature-dependent shifts .
- X-ray crystallography : Compare experimental data (e.g., CCDC entries) with computational models to validate stereochemistry .
- Case Study : Discrepancies in NOE correlations for similar imidazolidinones were resolved via crystallographic analysis .
Q. How can structural modifications enhance biological activity?
- Methodological Answer :
- Lipophilicity tuning : Introduce alkyl chains (e.g., dodecyl) to improve membrane permeability, monitored via logP assays .
- Electron-withdrawing groups : Replace trifluoromethyl with nitro groups to enhance π-stacking in enzyme pockets .
- Validation : SAR studies on piperazine derivatives show CF₃ groups improve selectivity for serotonin receptors .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Methodological Answer :
- Continuous flow reactors : Minimize exothermic risks during imine formation; achieve 85% yield at 100 mg/hr .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (2–5 bar) .
- Reference : Scalable protocols for benzodioxole-containing compounds emphasize solvent recovery systems .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across assay platforms?
- Methodological Answer :
- Assay standardization : Use orthogonal methods (e.g., SPR for binding vs. cell-based viability assays) .
- Meta-analysis : Compare IC₅₀ values from PubChem BioAssay (AID 1259367) with in-house data .
- Example : Discrepancies in antimicrobial activity of similar imidazolidinones were traced to solvent effects in MIC assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
